![molecular formula C16H18N2O B13823315 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a quinoline moiety attached to a dihydrooxazole ring, with a tert-butyl group providing steric hindrance and influencing its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with oxazoline precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
化学反応の分析
Types of Reactions
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the dihydrooxazole ring can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
類似化合物との比較
Similar Compounds
®-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole: The enantiomer of the compound, with similar structural features but different stereochemistry.
4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrothiazole: A thiazole analog with a sulfur atom replacing the oxygen in the dihydrooxazole ring.
4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydroimidazole: An imidazole analog with a nitrogen atom replacing the oxygen in the dihydrooxazole ring.
Uniqueness
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is unique due to its specific combination of a quinoline moiety and a dihydrooxazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3 |
InChIキー |
MFVHTTJYOACMIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


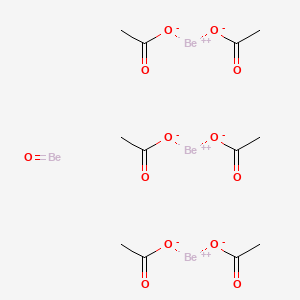


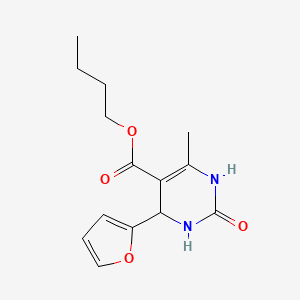
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
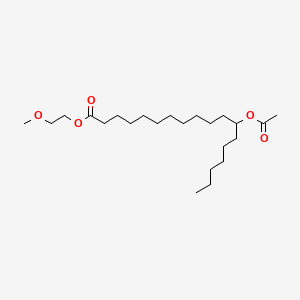
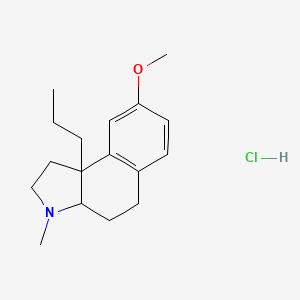
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
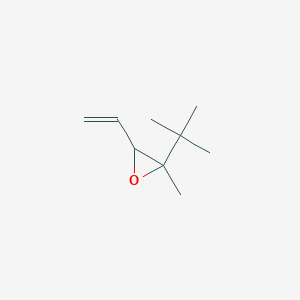
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)

